9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid is a complex organic compound belonging to the furanocoumarin family This compound is characterized by its unique structure, which includes a furobenzopyran ring system
Vorbereitungsmethoden
The synthesis of 9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-hydroxy-5-benzofuranyl methylene malonic acid with a suitable reagent can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid can be compared with other furanocoumarins such as:
Bergapten: Known for its photosensitizing properties.
Psoralen: Used in phototherapy for skin disorders.
Imperatorin: Studied for its potential anti-inflammatory and anticancer activities.
The uniqueness of 9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
626234-03-5 |
---|---|
Molekularformel |
C12H6O6 |
Molekulargewicht |
246.17 g/mol |
IUPAC-Name |
9-hydroxy-7-oxofuro[3,2-g]chromene-6-carboxylic acid |
InChI |
InChI=1S/C12H6O6/c13-8-9-5(1-2-17-9)3-6-4-7(11(14)15)12(16)18-10(6)8/h1-4,13H,(H,14,15) |
InChI-Schlüssel |
HGYBXPMGKGAOMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C(C3=C(C=C21)C=C(C(=O)O3)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.